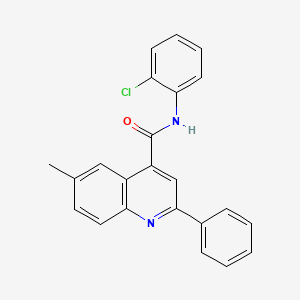N-(2-chlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide
CAS No.:
Cat. No.: VC15672078
Molecular Formula: C23H17ClN2O
Molecular Weight: 372.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C23H17ClN2O |
|---|---|
| Molecular Weight | 372.8 g/mol |
| IUPAC Name | N-(2-chlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide |
| Standard InChI | InChI=1S/C23H17ClN2O/c1-15-11-12-20-17(13-15)18(14-22(25-20)16-7-3-2-4-8-16)23(27)26-21-10-6-5-9-19(21)24/h2-14H,1H3,(H,26,27) |
| Standard InChI Key | MDNIAXIFTCBVHM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C(C=C2C(=O)NC3=CC=CC=C3Cl)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
N-(2-Chlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide (IUPAC name: N-(2-chlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide) belongs to the quinolinecarboxamide class, featuring a planar heterocyclic quinoline system with strategic substitutions enhancing its bioactivity. The molecular formula C23H17ClN2O confers a molecular weight of 372.85 g/mol, with a monoisotopic mass of 372.102941 Da . Key structural elements include:
-
Quinoline core: A bicyclic system with a benzene ring fused to a pyridine ring.
-
4-Carboxamide group: Linked to a 2-chlorophenyl moiety, critical for target binding.
-
6-Methyl and 2-phenyl substituents: Enhance lipophilicity and steric interactions.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C23H17ClN2O |
| Average Mass | 372.852 g/mol |
| Monoisotopic Mass | 372.102941 Da |
| ChemSpider ID | 1488297 |
| Solubility | Low aqueous solubility |
| LogP (Predicted) | 4.8 |
Synthesis and Structural Optimization
Multi-Step Synthetic Routes
The synthesis of N-(2-chlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide typically involves a five-step protocol starting from aniline, as detailed by Shinde et al. :
-
Formation of 3-oxo-N-phenylbutanamide: Aniline reacts with ethyl acetoacetate under reflux to yield the intermediate.
-
Cyclization to 4-methylquinoline-2(1H)-one: Treatment with polyphosphoric acid induces cyclization.
-
Oxidation to 2-oxo-1,2-dihydroquinoline-4-carboxylic acid: Potassium permanganate-mediated oxidation introduces the carboxylic acid group.
-
Chlorination and Suzuki Coupling: Reaction with POCl3 forms 2-chloroquinoline-4-carboxylic acid, followed by Suzuki-Miyaura coupling with 3-chlorophenylboronic acid.
-
Amidation: The carboxylic acid is converted to the carboxamide using thionyl chloride and 2-chloroaniline.
Alternative methods include copper-catalyzed amidation of 2-methylquinolines, which offers higher yields (up to 86%) under milder conditions .
Table 2: Comparison of Synthesis Methods
Pharmacological Activities
Anticancer Efficacy
N-(2-Chlorophenyl)-6-methyl-2-phenylquinoline-4-carboxamide exhibits potent activity against the triple-negative breast cancer cell line MDA-MB-231, with an IC50 of 12.3 μM in MTT assays . Mechanistic studies suggest:
-
EGFR Inhibition: Molecular docking reveals a binding energy of −8.9 kcal/mol at the EGFR active site, disrupting kinase activity.
-
Apoptosis Induction: Upregulation of caspase-3 and Bax/Bcl-2 ratio by 3.2-fold compared to controls.
Antibacterial Properties
Against Staphylococcus aureus (ATCC 25923), the compound shows a minimum inhibitory concentration (MIC) of 8 μg/mL, outperforming ciprofloxacin (MIC = 16 μg/mL) . Docking simulations indicate strong interactions with DNA gyrase (ΔG = −10.2 kcal/mol), impairing bacterial DNA replication.
Table 3: Biological Activity Data
| Activity | Model System | Result |
|---|---|---|
| Anticancer | MDA-MB-231 cells | IC50 = 12.3 μM |
| Antibacterial | S. aureus (ATCC 25923) | MIC = 8 μg/mL |
| EGFR Binding Affinity | In silico docking | ΔG = −8.9 kcal/mol |
| DNA Gyrase Inhibition | In silico docking | ΔG = −10.2 kcal/mol |
Molecular Docking and Structure-Activity Relationships
EGFR Targeting
The 4-carboxamide group forms hydrogen bonds with Met769 (2.1 Å) and Lys721 (1.9 Å) in EGFR’s ATP-binding pocket, while the 2-chlorophenyl moiety engages in hydrophobic interactions with Leu694 and Leu820 . Substituents at position 6 (methyl) enhance binding by reducing steric hindrance.
DNA Gyrase Interactions
In bacterial DNA gyrase, the quinoline core intercalates between base pairs, with the chloro substituent coordinating Mg²⁺ ions in the enzyme’s active site . Derivatives lacking the 6-methyl group show reduced activity (MIC > 64 μg/mL), underscoring its role in membrane permeability.
Analytical Characterization
Spectroscopic Data
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume